molecular formula C20H22N4O2 B1194660 9-Amino-n-(2-(4-morpholinyl)ethyl)-4-acridinecarboxamide CAS No. 91549-84-7

9-Amino-n-(2-(4-morpholinyl)ethyl)-4-acridinecarboxamide

Cat. No.: B1194660
CAS No.: 91549-84-7
M. Wt: 350.4 g/mol
InChI Key: CUJXCTHCYRNLIF-UHFFFAOYSA-N
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Description

9-Amino-n-(2-(4-morpholinyl)ethyl)-4-acridinecarboxamide is a compound known for its significant antitumor activity. This compound interacts with DNA through intercalative binding, making it a valuable molecule in cancer research .

Preparation Methods

The synthesis of 9-Amino-n-(2-(4-morpholinyl)ethyl)-4-acridinecarboxamide involves several steps. The primary synthetic route includes the reaction of acridine derivatives with morpholine and other reagents under specific conditions. Detailed reaction conditions and industrial production methods are often proprietary and may vary depending on the manufacturer .

Chemical Reactions Analysis

9-Amino-n-(2-(4-morpholinyl)ethyl)-4-acridinecarboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen into the molecule.

    Reduction: Reducing agents are used to remove oxygen or add hydrogen to the compound.

    Substitution: This reaction involves replacing one functional group with another, often using reagents like halogens or alkyl groups.

Common reagents and conditions for these reactions include the use of catalysts, specific temperatures, and solvents. The major products formed depend on the type of reaction and the reagents used .

Scientific Research Applications

9-Amino-n-(2-(4-morpholinyl)ethyl)-4-acridinecarboxamide has a wide range of scientific research applications:

Mechanism of Action

The compound exerts its effects through intercalative binding with DNA. This binding disrupts the normal function of the DNA molecule, leading to antitumor activity. The molecular targets include specific DNA sequences, and the pathways involved are related to DNA replication and transcription .

Comparison with Similar Compounds

Similar compounds to 9-Amino-n-(2-(4-morpholinyl)ethyl)-4-acridinecarboxamide include other acridine derivatives. These compounds also exhibit DNA binding properties but may differ in their specific interactions and effectiveness. The uniqueness of this compound lies in its specific molecular structure, which allows for more effective intercalation and antitumor activity .

Properties

CAS No.

91549-84-7

Molecular Formula

C20H22N4O2

Molecular Weight

350.4 g/mol

IUPAC Name

9-amino-N-(2-morpholin-4-ylethyl)acridine-4-carboxamide

InChI

InChI=1S/C20H22N4O2/c21-18-14-4-1-2-7-17(14)23-19-15(18)5-3-6-16(19)20(25)22-8-9-24-10-12-26-13-11-24/h1-7H,8-13H2,(H2,21,23)(H,22,25)

InChI Key

CUJXCTHCYRNLIF-UHFFFAOYSA-N

SMILES

C1COCCN1CCNC(=O)C2=CC=CC3=C(C4=CC=CC=C4N=C32)N

Canonical SMILES

C1COCCN1CCNC(=O)C2=CC=CC3=C(C4=CC=CC=C4N=C32)N

Key on ui other cas no.

91549-84-7

Synonyms

9-AMEAC cpd
9-amino-N-(2-(4-morpholinyl)ethyl)-4-acridinecarboxamide

Origin of Product

United States

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